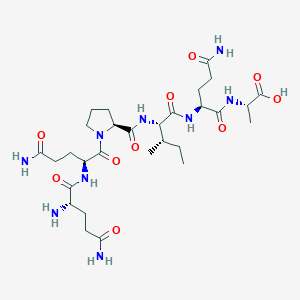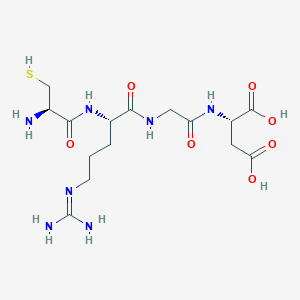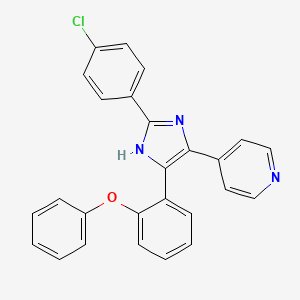
Ethyl 2-bis(4-methoxyphenoxy)phosphorylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-bis(4-methoxyphenoxy)phosphorylacetate is a chemical compound with the molecular formula C18H21O7P. It is known for its unique structure, which includes two 4-methoxyphenoxy groups attached to a phosphorylacetate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bis(4-methoxyphenoxy)phosphorylacetate typically involves the reaction of ethyl bromoacetate with bis(4-methoxyphenoxy)phosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-bis(4-methoxyphenoxy)phosphorylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-bis(4-methoxyphenoxy)phosphorylacetate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Investigated for its potential role in biochemical pathways involving phosphoryl transfer.
Medicine: Explored for its potential therapeutic applications, including as a prodrug for delivering active pharmaceutical ingredients.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-bis(4-methoxyphenoxy)phosphorylacetate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a phosphoryl donor in biochemical reactions, influencing various cellular pathways. Its effects are mediated through the formation of phosphorylated intermediates, which can modulate enzyme activity and signal transduction processes .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl bis(2,2,2-trifluoroethoxy)phosphinyl acetate
- Ethyl [bis(2-methylphenoxy)phosphoryl]acetate
Uniqueness
Ethyl 2-bis(4-methoxyphenoxy)phosphorylacetate is unique due to its specific substitution pattern with 4-methoxyphenoxy groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
188945-30-4 |
|---|---|
Fórmula molecular |
C18H21O7P |
Peso molecular |
380.3 g/mol |
Nombre IUPAC |
ethyl 2-bis(4-methoxyphenoxy)phosphorylacetate |
InChI |
InChI=1S/C18H21O7P/c1-4-23-18(19)13-26(20,24-16-9-5-14(21-2)6-10-16)25-17-11-7-15(22-3)8-12-17/h5-12H,4,13H2,1-3H3 |
Clave InChI |
HFEDZMDEJBFZKW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CP(=O)(OC1=CC=C(C=C1)OC)OC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,6-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B12566442.png)

![2-[(S)-2-Methyl-1-hydroxypropyl]acrylic acid methyl ester](/img/structure/B12566452.png)

![(Pyridine-2,6-diyl)bis[(2,4,6-trimethylphenyl)methanone]](/img/structure/B12566470.png)


![2(3H)-Benzothiazolone, 6-(1-oxopropyl)-3-[3-(1-piperidinyl)propyl]-](/img/structure/B12566483.png)
![Silane, [4-(1-iodo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)-](/img/structure/B12566490.png)
![3-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl]-4-methoxybenzaldehyde](/img/structure/B12566494.png)

